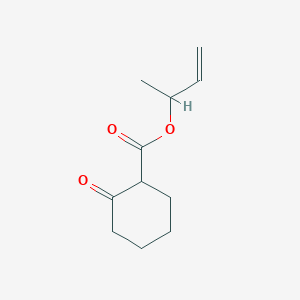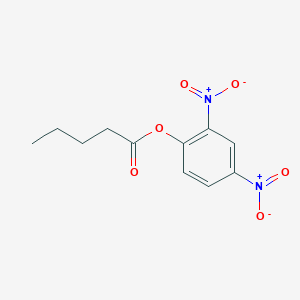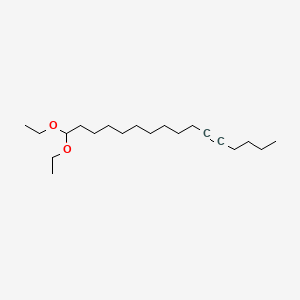
5-Hexadecyne, 16,16-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2 It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in a sixteen-carbon chain, with two ethoxy groups attached to the sixteenth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyne, 16,16-diethoxy- typically involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of ethoxy groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Hexadecyne, 16,16-diethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hexadecyne, 16,16-diethoxy- can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexadecyne, 16,16-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hexadecyne, 16,16-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the triple bond play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetene (1-Hexadecene): A sixteen-carbon chain with a double bond.
5-Hexadecyne, 16,16-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
5-Hexadecyne, 16,16-diethoxy- is unique due to the presence of both a triple bond and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Properties
CAS No. |
71393-93-6 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
16,16-diethoxyhexadec-5-yne |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-8,11-19H2,1-3H3 |
InChI Key |
HNZDZJYRSDSKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


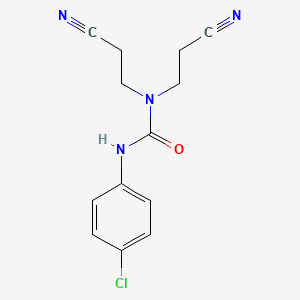
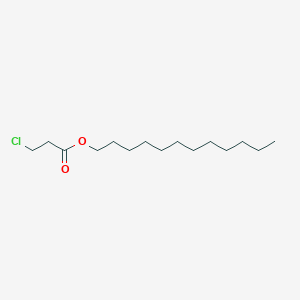
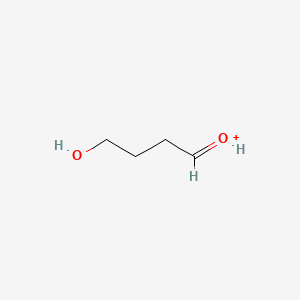
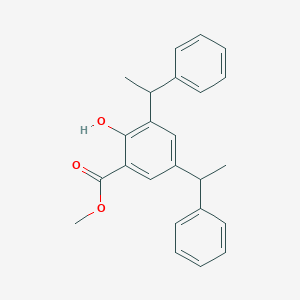


![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)


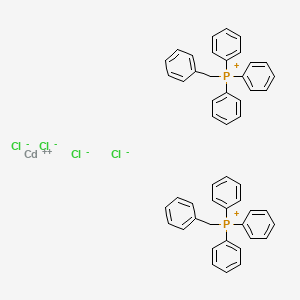
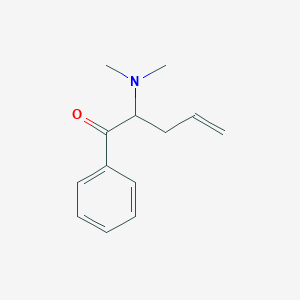
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
